Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane
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Overview
Description
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane is an organosilicon compound characterized by the presence of silicon, chlorine, and aromatic groups. This compound is notable for its versatility in various chemical reactions and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane typically involves the reaction of chloromethylphenylsilane with methylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems ensures efficient production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include various silanes with modified functional groups.
Scientific Research Applications
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of molecular structures. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of new chemical entities with desired properties.
Comparison with Similar Compounds
Similar Compounds
- Chloromethylphenylsilane
- Methylchlorosilane
- Dichloromethylphenylsilane
Uniqueness
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
81870-64-6 |
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Molecular Formula |
C10H13Cl3Si |
Molecular Weight |
267.6 g/mol |
IUPAC Name |
dichloro-[2-[2-(chloromethyl)phenyl]ethyl]-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(12,13)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 |
InChI Key |
NFMVYTPKEZAHLZ-UHFFFAOYSA-N |
SMILES |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
Canonical SMILES |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
Origin of Product |
United States |
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